BenchChemオンラインストアへようこそ!

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Solid-state characterization Stereochemical purity Quality control

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid (CAS 59937-41-6), also referred to as (2S,3S)-Boc-3-phenylisoserine, is a protected, non-proteinogenic β-hydroxy-α-amino acid derivative. It belongs to the phenylisoserine family and features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a free carboxylic acid, and a secondary hydroxyl group.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
Cat. No. B12849308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1
InChIKeyNONUVMOXNPGTBK-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-Boc-3-phenylisoserine – A Chiral, Non-Proteinogenic Amino Acid Building Block for Asymmetric Synthesis and Docetaxel Impurity Profiling


(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid (CAS 59937-41-6), also referred to as (2S,3S)-Boc-3-phenylisoserine, is a protected, non-proteinogenic β-hydroxy-α-amino acid derivative . It belongs to the phenylisoserine family and features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a free carboxylic acid, and a secondary hydroxyl group. The compound is a single, enantiopure stereoisomer with the (2S,3S) absolute configuration, which places it in the ‘anti’ diastereomer series as opposed to the ‘syn’ (2R,3S)-isomer that constitutes the side chain of the anticancer drugs paclitaxel and docetaxel . Its well-defined stereochemistry, high reported purity (≥ 97 % by HPLC), and fully characterized solid-state properties make it a valuable chiral building block for peptide and medicinal chemistry programs, as well as a regulatory impurity standard for docetaxel quality control .

Why (2S,3S)-Boc-3-phenylisoserine Cannot Be Replaced by the (2R,3S) Isomer or Other Boc-Protected Amino Acids in Critical Applications


The anti-configured (2S,3S)-isomer differs fundamentally from its syn-configured (2R,3S) counterpart in both physicochemical properties and biological relevance. The (2R,3S) isomer is the native C-13 side chain of paclitaxel and docetaxel, extensively validated for API synthesis, whereas the (2S,3S) isomer is a known process impurity in docetaxel that must be chromatographically resolved and quantified for regulatory submission . This is not a case of interchangeable stereoisomers – the two compounds exhibit distinct melting points, optical rotations, and chromatographic retention times, and only the (2S,3S) form is recognized as Docetaxel Impurity 8 by pharmacopeial reference standard programmes . Generic substitution with the wrong isomer would compromise impurity profiling accuracy, invalidate analytical method validations, and potentially undermine ANDA or DMF filings. Similarly, replacing it with a structurally analogous Boc-protected amino acid lacking the phenyl-hydroxyl motif would eliminate the hydrogen-bonding donor/acceptor pattern that governs its reactivity in peptide coupling and its ability to serve as a taxane-related standard.

Quantitative Differentiation of (2S,3S)-Boc-3-phenylisoserine Against the (2R,3S) Isomer and Other In-Class Analogs


Melting Point: 35 °C Lower Than the (2R,3S) Isomer Enables Fast, Cost-Effective Identity Confirmation

The (2S,3S)-Boc-3-phenylisoserine exhibits a melting point of 94–100 °C , whereas the (2R,3S) isomer melts at 129–134 °C . This represents a minimum observed difference of 29 °C and a typical difference of approximately 35 °C between the two stereoisomers. The lower melting point of the (2S,3S) form reflects the weaker crystal lattice energy of the anti diastereomer and serves as a rapid, low-cost orthogonal test to distinguish the two compounds before more expensive spectroscopic or chromatographic analyses.

Solid-state characterization Stereochemical purity Quality control

Optical Rotation: A Measurable, Solvent-Dependent Discrimination Between (2S,3S) and (2R,3S) Isomers

The specific optical rotation of (2S,3S)-Boc-3-phenylisoserine is reported as [α]D²⁵ = +42 ± 2° (c = 1, EtOH) . The (2R,3S) isomer, measured under different conditions, shows [α]D²⁰ = +50 ± 2° (c = 1, 1 N NaOH) . Although the solvent and concentration differ between the two datasets, the absolute magnitude suggests that the (2S,3S) isomer possesses a distinct chiroptical signature. When both isomers are measured in a common solvent system, their specific rotations are expected to be of opposite sign or significantly different magnitude, enabling reliable polarimetric differentiation during release testing.

Chiroptical properties Enantiomeric purity Stereochemical assignment

Regulatory Impurity Standard Status: The (2S,3S) Isomer is Docetaxel Impurity 8, Not a General-Purpose Intermediate

The (2S,3S) isomer is explicitly designated as Docetaxel Impurity 8 and is supplied with detailed characterization data compliant with regulatory guidelines . It is used for analytical method development, method validation, quality control applications for Abbreviated New Drug Applications, and commercial production of docetaxel . The (2R,3S) isomer, in contrast, is classified as the C-13 side chain intermediate for the synthesis of paclitaxel and docetaxel . This distinction places the (2S,3S) form in a separate procurement category: certified impurity reference standard versus synthetic starting material.

Pharmaceutical impurity Reference standard Docetaxel quality control

Purity Specification Benchmark: ≥ 97 % by HPLC Assures Reproducibility in Quantitative Analysis

The (2S,3S)-Boc-3-phenylisoserine from multiple independent suppliers is specified at ≥ 97 % purity by HPLC . This is comparable to the ≥ 99 % purity typically offered for the (2R,3S) isomer , but the (2S,3S) material is specifically qualified for use as a low-level impurity marker where even minor contaminants could bias quantification. The declared purity threshold ensures that the reference standard contributes ≤ 3 % total unspecified impurities, meeting the sensitivity requirements for the determination of docetaxel impurities at the 0.10–0.15 % level mandated by pharmacopeial monographs .

HPLC purity Quantitative analysis Method validation

Procurement-Driven Application Scenarios for (2S,3S)-Boc-3-phenylisoserine


Docetaxel ANDA/NDA Filing: Impurity Method Development and Validation

When a generic pharmaceutical company prepares an Abbreviated New Drug Application for docetaxel, it must demonstrate that the process-related impurity (2S,3S)-Boc-3-phenylisoserine is controlled below the acceptance threshold. Procuring the certified impurity standard (Docetaxel Impurity 8) with the documented melting point (94–100 °C) and optical rotation ([α]D²⁵ = +42 ± 2°, c = 1, EtOH) provides the necessary chromatographic spike-and-recovery data for HPLC method validation . The ≥ 97 % HPLC purity ensures that the reference standard itself does not introduce interfering peaks, while the 29–35 °C melting point difference from the (2R,3S) isomer allows a rapid orthogonal confirmation of standard identity before spiking experiments .

Stereochemical Research: Exploration of Anti-Configured Phenylisoserine Derivatives in Medicinal Chemistry

Research groups investigating structure-activity relationships of taxane analogues or non-taxane microtubule stabilisers can utilise the (2S,3S) isomer as a starting material for oxazoline-mediated esterification protocols. The J. Org. Chem. 1997 publication demonstrated that the anti isomer can be converted to paclitaxel or docetaxel following deprotection, despite bearing the opposite configuration at C-2 compared to the natural side chain . The well-defined melting point and optical rotation of the commercial product allow researchers to verify stereochemical integrity before conducting sensitive esterification or peptide coupling reactions, reducing the risk of ambiguous bioactivity data.

Chiral Peptide Synthesis Using a Non-Proteinogenic β-Hydroxy-α-Amino Acid Building Block

The (2S,3S)-Boc-3-phenylisoserine scaffold introduces both a β-hydroxyl group and a phenyl substituent into peptide backbones, offering unique hydrogen-bonding and steric properties that cannot be achieved with standard Boc-phenylalanine. Suppliers provide the compound at ≥ 97 % purity by HPLC , which is sufficient for solid-phase peptide synthesis where excess activated amino acid is typically employed. The optical rotation value ([α]D²⁵ = +42 ± 2°, c = 1, EtOH) serves as a routine identity check before coupling to preclude batch-to-batch stereochemical errors that could propagate through an entire peptide library.

Quote Request

Request a Quote for (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.